Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound featuring a thiadiazole ring, a hydroxyphenyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The sulfanyl acetate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the thiadiazole ring can produce various sulfur-containing compounds.
Scientific Research Applications
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiadiazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne
Uniqueness
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to the presence of both a thiadiazole ring and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-18(2,3)12-8-11(9-13(15(12)23)19(4,5)6)16-20-21-17(26-16)25-10-14(22)24-7/h8-9,23H,10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENHQITFWRXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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